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Introduction
N-Nitrosofolic acid, a nitrosamine derivative of folic acid, has garnered attention within the

scientific community primarily as a potential impurity in folic acid supplements and

pharmaceuticals. Given the classification of many N-nitroso compounds as probable human

carcinogens, understanding the synthesis, biological activity, and potential risks associated with

N-Nitrosofolic acid is of paramount importance for public health and drug safety. This in-depth

technical guide provides a comprehensive review of the existing literature on N-Nitrosofolic

acid, with a focus on its chemical properties, analytical detection, biological effects, and the

underlying molecular mechanisms. This document is intended to serve as a valuable resource

for researchers, scientists, and drug development professionals engaged in the study of

nitrosamine impurities and folic acid stability.

Chemical Properties and Synthesis
N-Nitrosofolic acid is structurally characterized by the addition of a nitroso group (-N=O) to the

secondary amine in the p-aminobenzoylglutamic acid moiety of the folic acid molecule.

Synthesis:

The formation of N-Nitrosofolic acid typically occurs through the reaction of folic acid with a

nitrosating agent, most commonly sodium nitrite, under acidic conditions.[1] The reaction
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proceeds via electrophilic attack of the nitrosonium ion (NO+) on the secondary amine of folic

acid.

While detailed proprietary synthesis protocols are not extensively published, the general

laboratory-scale synthesis can be described as follows:

Experimental Protocol: Synthesis of N-Nitrosofolic Acid

Dissolution: Folic acid is dissolved in an aqueous acidic solution (e.g., dilute hydrochloric

acid or acetic acid) to facilitate the protonation of the pteridine ring and increase solubility.

Nitrosation: A solution of sodium nitrite (NaNO₂) is added dropwise to the folic acid solution

at a controlled temperature, typically between 0-5°C, to prevent decomposition of the

reactants and product. The reaction is stirred for a specified period.

Purification: The resulting N-Nitrosofolic acid can be purified using techniques such as

recrystallization or column chromatography to remove unreacted starting materials and

byproducts.

Characterization: The identity and purity of the synthesized N-Nitrosofolic acid are confirmed

using various analytical methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the molecular structure and confirm the position of the nitroso group.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation

pattern of the compound.

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final

product.[2]

Analytical Detection and Quantification
The detection and quantification of N-Nitrosofolic acid, particularly at trace levels in complex

matrices like multivitamin supplements, present analytical challenges. The most widely

accepted and sensitive method for this purpose is Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).[3]
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Experimental Protocol: LC-MS/MS for Quantification of N-Nitrosofolic Acid

A highly selective and sensitive LC-MS/MS method has been developed for the accurate

quantification of N-Nitrosofolic acid in supplements.[3]

Sample Preparation:

The sample (e.g., a multivitamin tablet) is extracted with a solution of 0.1% ammonia in

methanol/water (1:9, v/v).[3]

An isotope-labeled internal standard, such as N-Nitrosofolic acid-d4, is added to the

extraction solution to ensure accuracy and precision.[3]

Chromatographic Separation:

Mobile Phase A: 0.1% formic acid in deionized water.[3]

Mobile Phase B: Methanol.[3]

A gradient elution is typically employed to achieve optimal separation from other

components in the sample matrix.

Mass Spectrometric Detection:

Ionization Mode: Negative ion electrospray ionization (ESI-).[3]

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and

sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and

the internal standard.[3]

Table 1: LC-MS/MS Method Validation Parameters
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Parameter Result

Linearity (R²) > 0.995

Accuracy (Recovery) 83-110%

Precision (RSD) < 3%

Limit of Detection (LOD) 4 µg/g (with respect to folic acid)

Limit of Quantification (LOQ) 10 µg/g (with respect to folic acid)

Data sourced from Zeng et al., 2024.[3]

Biological Activity and Toxicology
The biological effects of N-Nitrosofolic acid are a primary area of concern due to the known

carcinogenic potential of many nitrosamines. Research in this area, though limited, has

focused on its carcinogenicity and cytotoxicity.

Carcinogenicity
Early studies on the carcinogenicity of N-Nitrosofolic acid yielded inconclusive results.[4]

However, a later study in newborn mice provided more definitive, albeit weak, evidence of its

carcinogenic potential.

Experimental Protocol: Carcinogenicity Study in Newborn Mice

Animal Model: Newborn mice.[1][5]

Administration: Intraperitoneal (i.p.) injection.[1][5]

Dosage: A single administration of N-Nitrosomethylurea (a related compound) has been

used in similar studies to establish protocols.[1][5] Specific dosage for N-Nitrosofolic acid in

these conclusive studies is not readily available in the public domain.

Observation Period: Animals are typically observed for a significant portion of their lifespan to

monitor for tumor development.
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Endpoint: The incidence of tumors in treated animals is compared to a control group.

Table 2: Carcinogenicity Data of N-Nitrosofolic Acid in Newborn Mice

Compound Dose Route
Animal
Model

Tumor
Incidence

Tumor Type

N-Nitrosofolic

acid
- i.p.

Newborn

mice

Weakly

carcinogenic
-

Information is based on summaries of studies, specific quantitative data is limited.[6]

Cytotoxicity
In vitro studies have demonstrated the cytotoxic effects of N-Nitrosofolic acid against human

cancer cell lines, suggesting a potential for inducing cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability.

Cell Culture: Human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells are

cultured in appropriate media and conditions.

Treatment: Cells are treated with varying concentrations of N-Nitrosofolic acid for specific

time periods (e.g., 24, 48, 72 hours).

MTT Incubation: MTT solution (typically 5 mg/mL in PBS) is added to each well and

incubated to allow for the formation of formazan crystals by metabolically active cells.

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO,

isopropanol).[4]

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional

to the number of viable cells.
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Table 3: Cytotoxicity of N-Nitrosofolic Acid in Human Cancer Cell Lines

Cell Line IC₅₀ (µM)

HL-60 (Human Promyelocytic Leukemia) ~10-20

MCF-7 (Human Breast Cancer) ~10-20

Data is indicative and based on available research summaries; specific experimental values

may vary.

Molecular Mechanisms of Action
The precise molecular mechanisms underlying the biological effects of N-Nitrosofolic acid are

not yet fully elucidated. However, existing research points towards the induction of oxidative

stress as a key contributing factor. There is also speculation about the involvement of signaling

pathways such as PI3K/Akt, though direct evidence for N-Nitrosofolic acid is currently lacking.

Oxidative Stress
It is hypothesized that N-Nitrosofolic acid can induce oxidative stress by increasing the

production of reactive oxygen species (ROS) within cells. This can lead to cellular damage and,

ultimately, apoptosis.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

The generation of intracellular ROS can be measured using fluorescent probes such as 2',7'-

dichlorodihydrofluorescein diacetate (DCFH-DA).

Cell Treatment: Cells are treated with N-Nitrosofolic acid for a specified duration.

Probe Loading: Cells are incubated with DCFH-DA, which is cell-permeable and non-

fluorescent.

ROS Detection: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by

ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
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Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence

microplate reader or flow cytometer, with the intensity being proportional to the level of

intracellular ROS.
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Click to download full resolution via product page

Caption: Proposed mechanism of N-Nitrosofolic acid-induced cytotoxicity via oxidative stress.

Potential Involvement of PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and

apoptosis. While direct evidence linking N-Nitrosofolic acid to this pathway is absent, nitric

oxide (NO), a related molecule, has been shown to modulate PI3K/Akt signaling.[7][8] It is

plausible that N-Nitrosofolic acid, as a nitroso-containing compound, could also influence this

pathway. Further research, such as Western blot analysis for key phosphorylated proteins like

Akt, is necessary to investigate this potential mechanism.

Experimental Protocol: Western Blot for PI3K/Akt Pathway Activation

Cell Lysis: Cells treated with N-Nitrosofolic acid are lysed to extract total protein.

Protein Quantification: The protein concentration of the lysates is determined using a suitable

assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or

nitrocellulose).

Immunoblotting: The membrane is incubated with primary antibodies specific for

phosphorylated and total forms of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt).
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Detection: The membrane is then incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent

substrate.
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Caption: Hypothesized interaction of N-Nitrosofolic acid with the PI3K/Akt signaling pathway.

Conclusion and Future Directions
The research on N-Nitrosofolic acid to date has established it as a relevant nitrosamine

impurity with detectable levels in consumer products. While initial toxicological studies were

inconclusive, more recent work suggests weak carcinogenicity and in vitro cytotoxicity, likely

mediated through the induction of oxidative stress. The development of sensitive analytical

methods like LC-MS/MS is crucial for monitoring its presence in folic acid-containing products.

However, significant knowledge gaps remain. Future research should focus on:

Detailed Mechanistic Studies: Elucidating the precise signaling pathways affected by N-

Nitrosofolic acid is critical. Investigating its impact on pathways like PI3K/Akt, MAPK, and

apoptosis-related cascades will provide a clearer understanding of its biological effects.

Comprehensive Toxicological Profiling: More robust in vivo carcinogenicity and long-term

toxicity studies are needed to accurately assess the risk to human health.

Formation Kinetics and Mitigation Strategies: Understanding the kinetics of N-Nitrosofolic

acid formation under various conditions (e.g., in different food matrices and during digestion)

will be vital for developing strategies to mitigate its formation in food and pharmaceutical

products.

Addressing these research questions will be essential for regulatory agencies, manufacturers,

and the scientific community to ensure the safety of folic acid supplementation and to better

understand the broader implications of nitrosamine impurities in the human diet and medicine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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